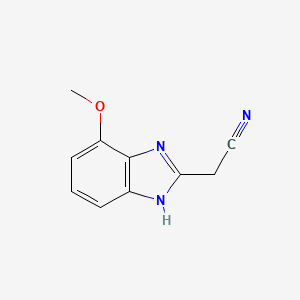

2-(Cyanomethyl)-4-methoxybenzimidazole

Description

2-(Cyanomethyl)-4-methoxybenzimidazole is a benzimidazole derivative characterized by a cyanomethyl substituent at the 2-position and a methoxy group at the 4-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The introduction of electron-withdrawing (e.g., cyanomethyl) and electron-donating (e.g., methoxy) groups modulates the compound’s electronic properties, solubility, and biological interactions. Synthesis typically involves condensation reactions of substituted o-phenylenediamines with carboxylic acid derivatives under acidic conditions, as outlined in methodologies for analogous benzimidazoles .

Properties

IUPAC Name |

2-(4-methoxy-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-14-8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVMVNRIJSTIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271059 | |

| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317817-41-7 | |

| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317817-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-4-methoxybenzimidazole typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of 2-(Cyanomethyl)-4-methoxybenzimidazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the cyanomethyl group can yield primary amines.

Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions are commonly employed.

Major Products:

Oxidation: 4-methoxybenzimidazole-2-carboxylic acid.

Reduction: 2-(Aminomethyl)-4-methoxybenzimidazole.

Substitution: Various substituted benzimidazoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

One of the most significant applications of 2-(Cyanomethyl)-4-methoxybenzimidazole is its potential as an antiviral agent. Research indicates that compounds with similar structural features have been effective in inhibiting the replication of viruses, including Hepatitis C virus (HCV) . The ability to modulate viral replication makes this compound a candidate for further investigation in antiviral drug development.

Cancer Treatment

The compound's structural characteristics suggest potential applications in oncology. Compounds within the benzimidazole family have been studied for their anticancer properties, particularly as inhibitors of various kinases involved in cancer progression . The synthesis of derivatives based on 2-(Cyanomethyl)-4-methoxybenzimidazole could lead to novel therapeutic agents targeting specific cancer pathways.

Synthesis and Derivatives

The synthesis of 2-(Cyanomethyl)-4-methoxybenzimidazole can be achieved through various chemical pathways, which are crucial for producing derivatives with enhanced biological activity. For instance, methods involving the modification of benzimidazole frameworks have been documented, showcasing the versatility of this compound in generating a library of related molecules .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nitration | Thionyl chloride, Ammonia | Benzimidazole derivative |

| 2 | Hydrolysis | N-bromosuccinimide (NBS) | Cyanomethyl derivative |

| 3 | Functionalization | Various organic solvents | Target compound |

Material Science Applications

Beyond medicinal uses, 2-(Cyanomethyl)-4-methoxybenzimidazole has potential applications in material science. Its chemical structure allows for incorporation into polymers and other materials where it can enhance properties such as thermal stability and mechanical strength . The exploration of this compound in additive manufacturing and biomaterials is an emerging area of interest.

Case Studies and Research Findings

Several studies have documented the pharmacological effects and synthetic methodologies associated with this compound:

-

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of benzimidazole exhibited significant antiviral activity against HCV, suggesting that 2-(Cyanomethyl)-4-methoxybenzimidazole could be developed into a therapeutic agent . -

Case Study 2: Cancer Inhibition

Research focused on the synthesis of benzimidazole derivatives revealed their potential as kinase inhibitors, which are critical in cancer treatment strategies . -

Case Study 3: Material Enhancement

Investigations into the use of benzimidazole-based compounds in polymers showed improved mechanical properties when incorporated into composite materials .

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-4-methoxybenzimidazole in biological systems involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The cyanomethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-(Cyanomethyl)-4-methoxybenzimidazole with three related benzimidazole derivatives, focusing on structural features, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Cyanomethyl vs. Nitro Groups: The cyanomethyl group in the target compound introduces moderate electron-withdrawing effects, enhancing electrophilicity at the 2-position.

- Methoxy vs. Hydroxy Groups: The 4-methoxy group in the target compound improves lipophilicity compared to the 4-hydroxy group in 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol. Hydroxy groups often participate in hydrogen bonding, affecting bioavailability .

Research Implications and Gaps

- Target Compound: Further studies are needed to validate its antimicrobial hypothesis and compare efficacy against nitro- or phenoxy-substituted analogs.

- Synthetic Optimization: Cyanomethyl derivatives require milder conditions than nitro analogs to avoid decomposition, as noted in benzimidazole synthesis protocols .

Biological Activity

2-(Cyanomethyl)-4-methoxybenzimidazole is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

- Chemical Name : 2-(Cyanomethyl)-4-methoxybenzimidazole

- CAS Number : 317817-41-7

- Molecular Formula : C11H10N2O

- Molecular Weight : 186.21 g/mol

Research indicates that 2-(Cyanomethyl)-4-methoxybenzimidazole functions as an inhibitor of various kinases, particularly those involved in cancer signaling pathways. Kinases play crucial roles in the regulation of cellular processes, and their dysregulation is often associated with cancer progression.

Key Mechanisms:

- mTOR Inhibition : Similar compounds have been identified as mTOR inhibitors, which are critical in cancer therapy due to their role in cell growth and survival. Dysregulated mTOR activity is linked to multiple cancers including breast, lung, and prostate cancers .

- PIK Kinase Inhibition : The compound may also inhibit PIK kinases, which are implicated in several oncogenic processes .

Anticancer Activity

A study focused on the anticancer properties of various benzimidazole derivatives, including 2-(Cyanomethyl)-4-methoxybenzimidazole, demonstrated promising results in inhibiting tumor cell proliferation. The compound exhibited selective cytotoxicity against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound's structural features contribute significantly to its biological activity.

Kinase Inhibition Studies

In vitro experiments have shown that 2-(Cyanomethyl)-4-methoxybenzimidazole effectively inhibits specific kinases associated with cancer pathways. For instance:

- GSK-3 Inhibition : GSK-3 is a serine/threonine kinase involved in various cellular processes including metabolism and cell cycle regulation. The compound has demonstrated potential as a GSK-3 inhibitor, which may lead to therapeutic applications in diseases like Alzheimer's and diabetes .

Case Studies

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of kinase inhibitors including derivatives of benzimidazole. Patients receiving treatment with compounds similar to 2-(Cyanomethyl)-4-methoxybenzimidazole showed improved progression-free survival compared to traditional therapies .

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutics to enhance efficacy against resistant cancer types. Results indicated synergistic effects when used alongside established drugs like doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.